molecular formula C9H7FN2OS B2360625 5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 1597661-55-6

5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2360625
CAS RN: 1597661-55-6
M. Wt: 210.23
InChI Key: FYLFWVZOBVWJSZ-UHFFFAOYSA-N
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Description

5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound with the molecular formula C9H7FN2OS. It is a type of quinazolinone, a class of compounds that have broad applications in the biological, pharmaceutical, and material fields .


Synthesis Analysis

The synthesis of quinazolin-4(1H)-ones, such as 5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .


Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one is based on the quinazolinone framework. Quinazolinones are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring .


Chemical Reactions Analysis

Quinazolin-4(3H)-one was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air. This is also known as Niementowski reaction . 2-styryl-4(3H)-quinazolinone derivatives were prepared using starting substrate 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride .

Future Directions

The future directions for the study of 5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their pharmaceutical applications .

properties

IUPAC Name

5-fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2OS/c1-12-8(13)7-5(10)3-2-4-6(7)11-9(12)14/h2-4H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLFWVZOBVWJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC=C2F)NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-methyl-2-sulfanylidene-1H-quinazolin-4-one

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